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Compound of Interest

Compound Name: 13-Docosen-1-ol, (13Z)-

Cat. No.: B15156993 Get Quote

For researchers, scientists, and professionals in drug development, accessing accurate and

comprehensive chemical data is paramount. This guide provides a detailed comparison of the

information available for Erucyl alcohol in two prominent chemical databases: PubChem and

the National Institute of Standards and Technology (NIST) database. By cross-referencing

these databases, researchers can obtain a more complete and verified profile of this long-chain

fatty alcohol.

Quantitative Data Comparison
A summary of the key quantitative data for Erucyl alcohol from both PubChem and NIST is

presented below. This allows for a direct comparison of the physicochemical properties

available in each database.
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Property PubChem Data NIST Data

PubChem CID 5354168[1] -

CAS Number 629-98-1[2] 629-98-1

Molecular Formula C22H44O[2] C22H44O

Molecular Weight 324.6 g/mol (Computed)[2] 324.5842 g/mol

Melting Point 33-35 °C[3] Not directly provided

Boiling Point 225 °C at 5 mmHg[4] Not directly provided

Kovats Retention Index
2466.5 (Semi-standard non-

polar)[2]

Data available for Gas

Chromatography

Spectroscopic Data
Links to 1H NMR and IR

spectra[2]

Primarily Mass Spectrometry

data

Experimental Protocols
The following sections detail generalized experimental methodologies that are typically

employed to determine the key physicochemical and spectroscopic properties of long-chain

alcohols like Erucyl alcohol.

Melting Point Determination
The melting point of a solid compound like Erucyl alcohol is a crucial indicator of its purity. A

common and effective method for its determination is the capillary melting point technique.

Methodology:

Sample Preparation: A small amount of finely powdered, dry Erucyl alcohol is packed into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath and a thermometer or a digital temperature sensor.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the

temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range. The temperature at which the entire solid has melted is

recorded as the end of the melting range. For a pure compound, this range is typically

narrow.

Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.

For a long-chain alcohol like Erucyl alcohol, it is often derivatized to a more volatile form, such

as its trimethylsilyl (TMS) ether or fatty acid methyl ester (FAME), prior to analysis.

Methodology for FAME Analysis:

Derivatization: Erucyl alcohol is converted to its corresponding methyl ester through a

process called transesterification. This is typically achieved by reacting the alcohol with a

reagent like methanolic HCl or boron trifluoride in methanol.

Injection: A small volume of the FAME sample is injected into the gas chromatograph.

Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through

a heated column containing a stationary phase. The separation of different components is

based on their differential partitioning between the mobile and stationary phases.

Detection: As the separated components exit the column, they are detected by a suitable

detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

Analysis: The retention time (the time it takes for a compound to travel through the column)

is used for qualitative identification by comparing it to known standards. The peak area

provides quantitative information about the amount of the compound present. The NIST

database contains extensive mass spectral data that can be used for the identification of

compounds separated by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.

Both ¹H and ¹³C NMR are valuable for characterizing Erucyl alcohol.

Methodology:
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Sample Preparation: A small amount of Erucyl alcohol is dissolved in a suitable deuterated

solvent (e.g., CDCl₃).

Data Acquisition: The sample is placed in a strong magnetic field within the NMR

spectrometer, and radiofrequency pulses are applied. The resulting signals are detected and

processed to generate the NMR spectrum.

Spectral Interpretation:

¹H NMR: The chemical shifts, integration (peak areas), and splitting patterns of the proton

signals provide information about the different types of protons and their connectivity in the

molecule. For Erucyl alcohol, specific signals would be expected for the protons on the

carbon bearing the hydroxyl group, the vinylic protons of the double bond, the allylic

protons, and the aliphatic chain protons.

¹³C NMR: The spectrum shows distinct signals for each unique carbon atom in the

molecule. The chemical shifts of the carbon signals indicate their chemical environment.

For Erucyl alcohol, characteristic shifts would be observed for the carbon attached to the

hydroxyl group, the sp² carbons of the double bond, and the various sp³ carbons of the

long alkyl chain.

Logical Workflow for Cross-Referencing Chemical
Data
The following diagram illustrates a logical workflow for researchers to effectively cross-

reference chemical data between the PubChem and NIST databases.
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Caption: Workflow for cross-referencing chemical data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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